

# The Pharmacokinetics and Pharmacodynamics of M7583 (TL-895): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

M7583, also known as TL-895, is a potent, highly selective, second-generation irreversible inhibitor of Bruton's tyrosine kinase (BTK).[1][2] As a key component of the B-cell receptor (BCR) signaling pathway, BTK is a clinically validated target in various B-cell malignancies.[3] M7583 is under development for the treatment of hematologic cancers such as chronic lymphocytic leukemia (CLL), small lymphocytic lymphoma (SLL), and myelofibrosis.[4][5] This technical guide provides a comprehensive overview of the available preclinical and clinical pharmacokinetic and pharmacodynamic data for M7583, detailed experimental methodologies, and visualizations of its mechanism of action and experimental workflows.

### **Mechanism of Action**

M7583 is an orally bioavailable, ATP-competitive inhibitor that covalently binds to the cysteine 481 residue in the active site of BTK, leading to sustained inhibition of its kinase activity.[5] This irreversible binding blocks the downstream signaling cascade initiated by the B-cell receptor, thereby inhibiting B-cell proliferation, survival, and trafficking.[3]

### B-Cell Receptor Signaling Pathway and M7583 Inhibition





Click to download full resolution via product page

Caption: B-Cell Receptor (BCR) signaling pathway and the inhibitory action of M7583 on BTK.

## Pharmacodynamics: Preclinical and Clinical Data

The pharmacodynamic activity of M7583 has been characterized through a series of in vitro and in vivo studies, as well as in clinical trials.

## Table 1: Preclinical Pharmacodynamics of M7583 (TL-895)



| Parameter                                                      | Value                                                                                       | Cell/System                                             | Reference |
|----------------------------------------------------------------|---------------------------------------------------------------------------------------------|---------------------------------------------------------|-----------|
| BTK Inhibition (IC50)                                          | 1.5 nM (average)                                                                            | Recombinant BTK                                         | [1][2]    |
| 18.5 nM                                                        | Millipore Kinase<br>Profiler                                                                | [6]                                                     |           |
| BTK Autophosphorylation (Y223) Inhibition (IC50)               | 1-10 nM                                                                                     | Ramos Burkitt's<br>lymphoma cells                       | [1][2]    |
| Kinase Selectivity                                             | Inhibited only 3<br>additional kinases with<br>IC50 within tenfold of<br>BTK activity       | 270-kinase panel                                        | [1][2]    |
| Cellular Activity<br>(EC50)                                    | 12 nM (CD69<br>downregulation in B-<br>cells, PBMC)                                         | Human Peripheral<br>Blood Mononuclear<br>Cells (PBMCs)  | [3]       |
| 21 nM (CD69<br>downregulation in B-<br>cells, whole blood)     | Human Whole Blood                                                                           | [3]                                                     |           |
| 1-3 nM (Cytokine inhibition: IL-8, IL-1β, MCP-1, MIP-1α, IL-6) | Human Monocytes                                                                             | [3]                                                     |           |
| In Vitro Growth Inhibition (IC50)                              | ~0.2 μM                                                                                     | Primary Chronic<br>Lymphocytic<br>Leukemia (CLL) blasts | [6]       |
| Varied                                                         | Diffuse Large B-cell<br>Lymphoma (DLBCL)<br>and Mantle Cell<br>Lymphoma (MCL) cell<br>lines | [6]                                                     |           |



Table 2: Clinical Pharmacodynamics of M7583 (Phase I,

NCT02825836)

| Parameter                           | Dose Regimen         | Result                                | Patient<br>Population                 | Reference |
|-------------------------------------|----------------------|---------------------------------------|---------------------------------------|-----------|
| BTK Occupancy                       | 900 mg once<br>daily | >95%                                  | Patients with B-<br>cell malignancies | [3]       |
| 300 mg twice<br>daily               | >95%                 | Patients with B-<br>cell malignancies | [3]                                   |           |
| Objective<br>Response Rate<br>(ORR) | Not specified        | 50%                                   | Patients with B-<br>cell malignancies | [3]       |
| Disease Control<br>Rate (DCR)       | Not specified        | 78%                                   | Patients with B-<br>cell malignancies | [3]       |

## **Pharmacokinetics: Clinical Data**

Pharmacokinetic data for **M7583** was collected during the Phase I clinical trial (NCT02825836). While detailed parameters such as Cmax, AUC, and half-life for each dose cohort are not publicly available in the reviewed literature, the study concluded that **M7583** was rapidly absorbed and its exposure was dose-proportional.

Table 3: Clinical Pharmacokinetics of M7583 (Phase I,

NCT02825836)

| Parameter            | Finding                                                      |  |
|----------------------|--------------------------------------------------------------|--|
| Absorption           | Rapidly absorbed                                             |  |
| Dose Proportionality | Exposure was dose-proportional across the tested dose ranges |  |

Note: Detailed quantitative pharmacokinetic data (e.g., Cmax, AUC, T1/2) are not available in the cited public abstracts.



## **Experimental Protocols**

The following are representative, detailed protocols for the key experiments conducted to evaluate the pharmacokinetics and pharmacodynamics of **M7583**.

Disclaimer: These are representative protocols and may not reflect the exact internal standard operating procedures used in the specific studies cited.

## BTK Occupancy Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)

This protocol is based on the principles of a homogeneous, duplexed TR-FRET assay for measuring free and total BTK levels.

Objective: To quantify the percentage of BTK enzyme bound by **M7583** in clinical samples (e.g., PBMCs).

#### Materials:

- PBMCs isolated from patient blood samples
- Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- Terbium-conjugated anti-BTK antibody (donor fluorophore)
- Biotinylated affinity probe based on M7583 structure
- G2-streptavidin (acceptor for free BTK)
- D2-coupled second anti-BTK antibody (binds to a different epitope, acceptor for total BTK)
- Wash buffers (e.g., PBS)
- Microplate reader capable of TR-FRET measurements

#### Procedure:

Sample Collection and Preparation:



- Collect whole blood from patients at specified time points post-dose.
- Isolate PBMCs using Ficoll-Paque density gradient centrifugation.
- Wash the cell pellet with cold PBS and lyse the cells with lysis buffer on ice.
- Centrifuge the lysate to pellet cell debris and collect the supernatant containing BTK.
- TR-FRET Assay:
  - In a 384-well microplate, add the cell lysate.
  - Add a master mix containing the terbium-conjugated anti-BTK antibody, the biotinylated
     M7583 affinity probe, G2-streptavidin, and the D2-coupled anti-BTK antibody.
  - Incubate the plate at room temperature, protected from light, for a specified period (e.g., 2-4 hours) to allow for antibody and probe binding.
- Data Acquisition:
  - Measure the fluorescence at the emission wavelengths for both G2 (detecting free BTK)
     and D2 (detecting total BTK) using a TR-FRET-enabled microplate reader.
- Data Analysis:
  - Calculate the ratio of the acceptor and donor fluorescence signals for both free and total BTK.
  - Determine the percentage of BTK occupancy using the following formula: % Occupancy = (1 - (Signal\_free\_BTK / Signal\_total\_BTK)) \* 100

## Representative Experimental Workflow: BTK Occupancy Assay





Click to download full resolution via product page

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References







- 1. Preclinical evidence for the effective use of TL-895, a highly selective and potent secondgeneration BTK inhibitor, for the treatment of B-cell malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. P1006: CHARACTERIZATION OF TL-895: A NOVEL BRUTON TYROSINE KINASE INHIBITOR (BTKI) IN CLINICAL DEVELOPMENT FOR CHRONIC LYMPHOCYTIC LEUKEMIA (CLL) AND MYELOFIBROSIS (MF) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TL-895 by Telios Pharma for Systemic Mastocytosis: Likelihood of Approval [pharmaceutical-technology.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Preclinical evidence for the effective use of TL-895, a highly selective and potent secondgeneration BTK inhibitor, for the treatment of B-cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Pharmacokinetics and Pharmacodynamics of M7583 (TL-895): A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1574650#pharmacokinetics-and-pharmacodynamics-of-m7583]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com